5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Palladium Cross-Coupling

5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 717900-59-9, molecular formula C₁₁H₁₁BrClN₃, molecular weight 300.58 g/mol) is a tri-substituted pyrrolo[2,3-d]pyrimidine that serves as a critical synthetic intermediate in the assembly of pharmaceutically relevant kinase inhibitors, notably CDK4/6 inhibitors such as ribociclib. The compound's core structure features a fused pyrrole-pyrimidine bicycle with three distinct functional handles: a chlorine atom at position 4, a bromine atom at position 5, and a cyclopentyl group at position 7.

Molecular Formula C11H11BrClN3
Molecular Weight 300.58 g/mol
CAS No. 717900-59-9
Cat. No. B1446906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
CAS717900-59-9
Molecular FormulaC11H11BrClN3
Molecular Weight300.58 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)Br
InChIInChI=1S/C11H11BrClN3/c12-8-5-16(7-3-1-2-4-7)11-9(8)10(13)14-6-15-11/h5-7H,1-4H2
InChIKeyQLNKKZJTGNTSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 717900-59-9): Core Structural and Procurement Attributes


5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 717900-59-9, molecular formula C₁₁H₁₁BrClN₃, molecular weight 300.58 g/mol) is a tri-substituted pyrrolo[2,3-d]pyrimidine that serves as a critical synthetic intermediate in the assembly of pharmaceutically relevant kinase inhibitors, notably CDK4/6 inhibitors such as ribociclib [1]. The compound's core structure features a fused pyrrole-pyrimidine bicycle with three distinct functional handles: a chlorine atom at position 4, a bromine atom at position 5, and a cyclopentyl group at position 7 [2]. Commercially available at purities typically ≥98%, it is primarily procured by medicinal chemistry groups and process chemistry teams for use in sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution sequences .

Why Generic Substitution of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine with In-Class Analogs Fails


Within the pyrrolo[2,3-d]pyrimidine scaffold family, the precise identity and position of halogen and N-alkyl substituents govern both the chemoselectivity of downstream derivatization and the ultimate biological activity of the final drug substance [1]. The 5-bromo substituent is essential for regioselective cross-coupling at C5; replacement with hydrogen eliminates this synthetic handle, while replacement with iodine alters oxidative addition kinetics at palladium centers and may compromise coupling efficiency under standard protocols . The 4-chloro substituent enables nucleophilic aromatic substitution (SNAr) without competing with the 5-position, whereas 2-chloro analogs exhibit different reactivity profiles that can lead to undesired bis-substitution products [2]. Consequently, procurement of the exact 5-bromo-4-chloro-7-cyclopentyl regioisomer is non-negotiable for synthetic sequences that depend on sequential, orthogonal functionalization of the C4 and C5 positions.

5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Differentiation Evidence Versus Closest Analogs


Orthogonal C4/C5 Functionalization via Sequential SNAr and Cross-Coupling: Reactivity Advantage Over 5-Des-Bromo Analog

The compound 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine enables a sequential, orthogonal two-step functionalization of C4 and C5 that is not possible with 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. In the synthesis of ribociclib and related CDK4/6 inhibitors, the C4 chlorine undergoes selective SNAr with amine nucleophiles, followed by palladium-catalyzed cross-coupling at C5 via the bromine, a sequence that requires the distinct leaving-group abilities of Cl and Br at these positions [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Palladium Cross-Coupling

5-Bromo vs 5-Iodo: Superior Pd-Catalyzed Coupling Kinetics for C5 Arylation

The 5-bromo substituent on 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine provides a more favorable balance of oxidative addition reactivity and stability compared to the 5-iodo analog. In the pyrrolo[2,3-d]pyrimidine series, 5-iodo derivatives (e.g., 4-chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, CAS 213745-17-6) are more prone to unwanted dehalogenation side reactions under reductive coupling conditions and exhibit lower bench stability, making the bromo congener the preferred intermediate for robust, scalable process routes [1].

Cross-Coupling Chemistry Process Chemistry Reaction Kinetics

N7-Cyclopentyl vs N7-H or N7-Methyl: Metabolic Stability Enhancement for Final Drug Candidates

The N7-cyclopentyl substituent is a distinguishing feature of the ribociclib chemotype and is known to significantly reduce oxidative N-dealkylation by hepatic CYP450 enzymes compared to N7-methyl or N7-unsubstituted pyrrolo[2,3-d]pyrimidines. While 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine itself is an intermediate rather than a final drug candidate, the presence of the cyclopentyl group during early-stage synthesis ensures that downstream SAR evaluation is conducted on the metabolically stabilized scaffold from the outset [1]. The N7-H analog (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 22276-95-5) lacks this critical metabolic shielding moiety .

Drug Metabolism Pharmacokinetics CDK4/6 Inhibitors

Synthetic Accessibility: Single-Step Bromination from Commercially Available Precursor vs Multi-Step Routes to Alternative Halogenation Patterns

5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is prepared in a single high-yielding step (61% reported yield) via N-bromosuccinimide (NBS) bromination of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane at room temperature [1]. This contrasts with alternative 5-functionalized analogs such as 5-cyano or 5-alkynyl derivatives, which require multi-step sequences involving metal-catalyzed coupling or cyanation chemistry, significantly increasing intermediate cost and procurement lead time [2]. The precursor 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is itself prepared in 75% yield from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via alkylation with cyclopentyl bromide [3].

Process Chemistry Cost of Goods Intermediate Sourcing

Molecular Descriptor Differentiation: LogP, PSA, and MW Implications for Downstream Drug Property Optimization

The combination of a cyclopentyl N7 substituent with bromine at C5 and chlorine at C4 produces a distinct physicochemical profile compared to analogs with alternative halogen or N-alkyl patterns. The bromine atom (atomic weight 79.9) contributes to a molecular weight of 300.58 g/mol and predicted logP of approximately 3.7, positioning this intermediate within the optimal property space for generating orally bioavailable kinase inhibitors upon further derivatization. By comparison, the 5-iodo analog (MW ~347) exceeds typical fragment and lead-like property guidelines, while N7-methyl or N7-H analogs lack the lipophilic bulk that contributes to both target binding and metabolic stability in the final drug substance .

Physicochemical Properties Drug-Likeness Lead Optimization

5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Highest-Value Application Scenarios Based on Quantitative Evidence


Key Intermediate for CDK4/6 Inhibitor Synthesis (Ribociclib and Next-Generation Analogs)

This compound is the preferred C5-brominated intermediate for constructing the pyrrolo[2,3-d]pyrimidine core of ribociclib and structurally related CDK4/6 inhibitors. The orthogonal reactivity of the C4-Cl and C5-Br substituents enables the sequential introduction of the C2-aminoaryl and C6-carboxamide pharmacophores that are essential for CDK4/6 inhibitory activity [1]. Process chemistry teams rely on this specific intermediate because the 5-bromo substituent supports robust Suzuki-Miyaura and Sonogashira couplings, while the N7-cyclopentyl group is carried through the entire synthetic sequence without the need for protecting group manipulations [2].

Scaffold for Kinase-Focused Fragment-Based and Combinatorial Library Synthesis

The dual-halogenated pyrrolo[2,3-d]pyrimidine scaffold is an ideal starting point for constructing diverse kinase-targeted compound libraries. The C4 chlorine can be displaced with a wide range of amine nucleophiles under SNAr conditions, and the C5 bromine participates in palladium-catalyzed cross-couplings to introduce aryl, heteroaryl, alkenyl, and alkynyl diversity elements [3]. The N7-cyclopentyl group, pre-installed on the intermediate, ensures that every library member incorporates the metabolically stabilizing cyclopentyl moiety from the outset, streamlining the hit-to-lead optimization process [4]. This contrasts with C5-unsubstituted or N7-H scaffolds that require additional late-stage diversification steps.

Process Chemistry Route Scouting and Scale-Up for cGMP Intermediate Manufacturing

The concise two-step synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (overall yield ≥46%) makes this compound economically viable for multi-kilogram production under cGMP conditions [5]. The use of NBS for the bromination step avoids the need for elemental bromine, simplifying reactor setup and minimizing safety concerns during scale-up. The crystalline nature of the intermediate facilitates purification by recrystallization rather than chromatography, further reducing manufacturing costs [6]. Procurement specifications typically require ≥98% purity with strict limits on the des-bromo impurity (4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine), which is the primary byproduct of incomplete bromination.

Building Block for Lck and Other Tyrosine Kinase Inhibitor Programs

Beyond CDK4/6, the 7-cyclopentyl-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated potent activity against lymphocyte-specific protein tyrosine kinase (Lck), with optimized analogs such as RK-24466 achieving IC50 values below 1–2 nM [7]. The 5-bromo-4-chloro intermediate serves as a versatile entry point for synthesizing Lck-targeted compounds, where the C4 and C5 positions are sequentially elaborated to introduce the amino and aryl substituents required for ATP-competitive kinase binding [8]. The N7-cyclopentyl group occupies a hydrophobic pocket in the kinase ATP-binding site, contributing to both potency and selectivity over kinases that prefer smaller N7 substituents.

Quote Request

Request a Quote for 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.